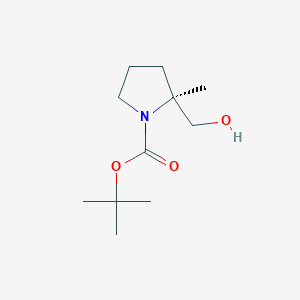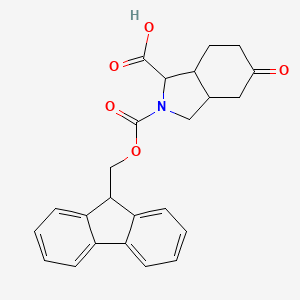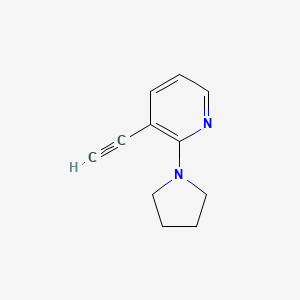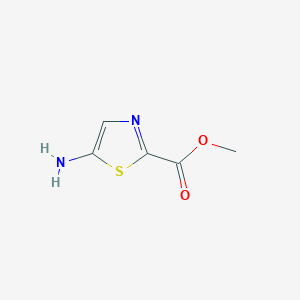
Methyl 5-aminothiazole-2-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl 5-aminothiazole-2-carboxylate” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a carboxylate group attached to the thiazole ring .Physical And Chemical Properties Analysis
“Methyl 5-aminothiazole-2-carboxylate” has a molecular weight of 158.18 . It is a solid at room temperature . The compound’s InChI Code is 1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Methyl 5-aminothiazole-2-carboxylate derivatives have shown promise in anticancer drug discovery. The thiazole ring, a core structure in these compounds, is known for its presence in clinically applied anticancer drugs like dasatinib and alpelisib . Research indicates that these derivatives exhibit potent inhibitory activity against a range of human cancer cell lines, including breast, leukemia, lung, colon, and more . The ability to modify the thiazole structure allows for the development of targeted therapies that could reduce drug resistance and side effects.
Antimicrobial and Antifungal Properties
Thiazole derivatives, including those with the methyl 5-aminothiazole-2-carboxylate structure, are recognized for their antimicrobial and antifungal activities . These compounds can be designed to target specific pathogens, offering a potential pathway for the development of new antibiotics and antifungals that could combat resistant strains of bacteria and fungi.
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds can play a role in the synthesis of neurotransmitters and support the normal functioning of the nervous system . This opens up possibilities for treating neurodegenerative diseases and conditions associated with neurotransmitter dysfunction.
Anti-inflammatory and Analgesic Uses
Methyl 5-aminothiazole-2-carboxylate derivatives have been studied for their anti-inflammatory and analgesic effects . They could provide a basis for new pain relief medications that offer an alternative to current treatments, potentially with fewer side effects.
Antiviral Applications
The antiviral properties of thiazole derivatives make them candidates for inclusion in treatments against various viral infections . As the world faces challenges like the emergence of new viral diseases, these compounds could be crucial in the development of antiviral drugs.
Antidiabetic Potential
Thiazole derivatives have shown antidiabetic activity, suggesting that methyl 5-aminothiazole-2-carboxylate could be used to develop new treatments for diabetes . By affecting glucose metabolism or insulin sensitivity, these compounds might offer new hope for managing this widespread condition.
Antihypertensive Effects
The antihypertensive activity of thiazole derivatives indicates that they could be used to create medications that help manage high blood pressure . This application is particularly important given the global prevalence of hypertension and its role in heart disease.
Antitumor and Cytotoxic Drug Development
Beyond their role in anticancer activity, thiazole derivatives have been explored for their antitumor and cytotoxic properties . This research could lead to the creation of drugs that specifically target tumor cells, minimizing damage to healthy tissues and improving patient outcomes.
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-aminothiazole-2-carboxylate is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives, to which methyl 5-aminothiazole-2-carboxylate belongs, have shown significant inhibitory activity against various cancerous cell lines . This suggests that these compounds may interact with cellular targets leading to the inhibition of cell proliferation.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have broad pharmacological spectrum . They possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that Methyl 5-aminothiazole-2-carboxylate could potentially affect multiple biochemical pathways.
Result of Action
It is known that 2-aminothiazole derivatives have shown significant inhibitory activity against various cancerous cell lines . This suggests that these compounds may lead to the inhibition of cell proliferation, which could potentially result in the reduction of tumor growth.
Eigenschaften
IUPAC Name |
methyl 5-amino-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHSJTPNANDGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminothiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



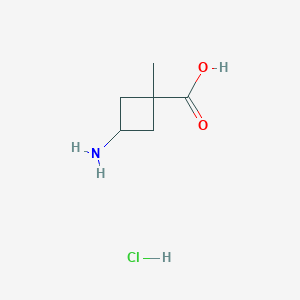
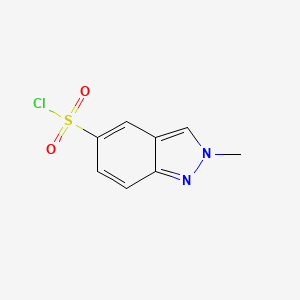
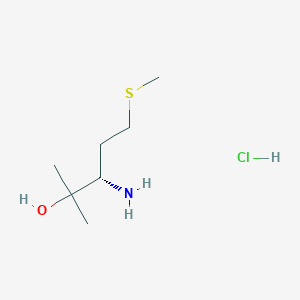
![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)
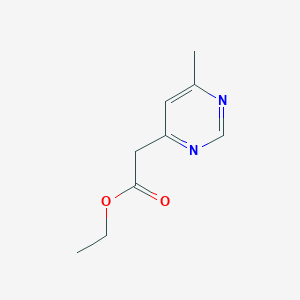
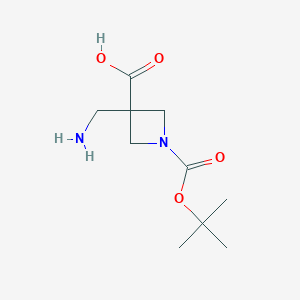
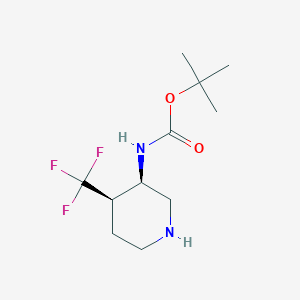
![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)
